3-{[(5,6,7-trimethoxy-3-oxo-1,3-dihydro-4-isobenzofuranyl)methyl]sulfanyl}-2(1H)-quinoxalinone
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Overview
Description
3-{[(5,6,7-trimethoxy-3-oxo-1,3-dihydro-4-isobenzofuranyl)methyl]sulfanyl}-2(1H)-quinoxalinone is a complex organic compound that features a quinoxalinone core linked to a trimethoxy-substituted isobenzofuran moiety via a sulfanyl bridge. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(5,6,7-trimethoxy-3-oxo-1,3-dihydro-4-isobenzofuranyl)methyl]sulfanyl}-2(1H)-quinoxalinone typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of greener synthesis methods to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-{[(5,6,7-trimethoxy-3-oxo-1,3-dihydro-4-isobenzofuranyl)methyl]sulfanyl}-2(1H)-quinoxalinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-{[(5,6,7-trimethoxy-3-oxo-1,3-dihydro-4-isobenzofuranyl)methyl]sulfanyl}-2(1H)-quinoxalinone has a broad range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-{[(5,6,7-trimethoxy-3-oxo-1,3-dihydro-4-isobenzofuranyl)methyl]sulfanyl}-2(1H)-quinoxalinone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways. These interactions can lead to various biological effects, such as the inhibition of cancer cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
3-{[(5,6,7-trimethoxy-3-oxo-1,3-dihydro-4-isobenzofuranyl)methyl]sulfanyl}-2(1H)-quinoxalinone: shares structural similarities with other quinoxalinone derivatives and trimethoxy-substituted compounds.
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: DHFR inhibitors used in various therapeutic applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
Molecular Formula |
C20H18N2O6S |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
3-[(5,6,7-trimethoxy-3-oxo-1H-2-benzofuran-4-yl)methylsulfanyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C20H18N2O6S/c1-25-15-10-8-28-20(24)14(10)11(16(26-2)17(15)27-3)9-29-19-18(23)21-12-6-4-5-7-13(12)22-19/h4-7H,8-9H2,1-3H3,(H,21,23) |
InChI Key |
AOYSJQUPTGIJQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C2=C1COC2=O)CSC3=NC4=CC=CC=C4NC3=O)OC)OC |
Origin of Product |
United States |
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